molecular formula C7H16ClNO2S B2852985 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride CAS No. 2460754-98-5

3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2852985
CAS No.: 2460754-98-5
M. Wt: 213.72
InChI Key: SYZAYPRXKKKSBQ-UHFFFAOYSA-N
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Description

3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C7H15NO2S·HCl. It is known for its unique structure, which includes a cyclobutane ring substituted with a methylsulfonylethyl group and an amine group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride typically involves the reaction of cyclobutanone with methylsulfonyl chloride in the presence of a base to form the intermediate 3-(2-Methylsulfonylethyl)cyclobutanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired amine compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methylsulfonylethyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methanesulfonylethyl)cyclobutan-1-amine
  • 3-(2-Ethylsulfonylethyl)cyclobutan-1-amine
  • 3-(2-Propylsulfonylethyl)cyclobutan-1-amine

Uniqueness

3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

3-(2-methylsulfonylethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)3-2-6-4-7(8)5-6;/h6-7H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZAYPRXKKKSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC1CC(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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